

Technical Support Center: Mechanisms of Bacterial Resistance to Ertapenem

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Compound of Interest

Compound Name: Ertapenem(1-)

Cat. No.: B10828905

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bacterial resistance to ertapenem.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to ertapenem?

A1: The main mechanisms of ertapenem resistance in bacteria, particularly in Enterobacteriaceae, are:

- **Enzymatic Degradation:** Production of β -lactamase enzymes that hydrolyze the ertapenem molecule. Carbapenemases, such as KPC and metallo- β -lactamases (MBLs), are particularly effective. Extended-spectrum β -lactamases (ESBLs) and AmpC β -lactamases can also contribute to resistance, especially when combined with other mechanisms.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Reduced Permeability:** Alterations or loss of outer membrane porins (OMPs), such as OmpC and OmpF in *E. coli* or OmpK35 and OmpK36 in *Klebsiella pneumoniae*, restrict ertapenem's entry into the bacterial cell.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **Efflux Pumps:** Active removal of ertapenem from the cell by multidrug efflux pumps. Overexpression of these pumps can lead to reduced intracellular concentrations of the antibiotic.

These mechanisms can act individually but often work in synergy to confer high levels of resistance.

Q2: Why is ertapenem susceptibility testing showing variable or inconsistent Minimum Inhibitory Concentration (MIC) results for the same isolate?

A2: Inconsistent ertapenem MIC results can arise from several factors:

- **Inoculum Effect:** Some isolates, particularly those producing ESBLs, can show a significant increase in MIC when a higher bacterial inoculum is used in the test.[\[7\]](#)
- **Heteroresistance:** The bacterial population may contain a subpopulation of resistant mutants that are selected for during testing, leading to the appearance of resistant colonies within the inhibition zone in agar-based methods.[\[7\]](#)
- **Testing Method:** Different susceptibility testing methods (e.g., broth microdilution, Etest, automated systems like VITEK® 2) can yield slightly different MIC values. Automated systems, in some cases, have been reported to misclassify isolates.[\[8\]](#) Confirmation with a reference method like broth microdilution is recommended for discordant results.[\[8\]](#)
- **Carbapenemase Activity:** The presence of certain carbapenemases, like OXA-48, may result in low-level resistance that is difficult to detect reliably.[\[9\]](#)

Q3: My bacterial isolate is resistant to ertapenem but susceptible to other carbapenems like imipenem and meropenem. What is the likely resistance mechanism?

A3: This phenotype, known as ertapenem-monoresistance, is often due to a combination of β -lactamase production (commonly ESBLs or AmpC) and porin loss.[\[10\]](#) Ertapenem is more susceptible to hydrolysis by some ESBLs and AmpC enzymes than other carbapenems, and its entry is more significantly affected by the loss of porins.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[10\]](#) While carbapenemase production is a possibility, it is less common in ertapenem-monoresistant strains.[\[10\]](#)

Q4: How can I differentiate between carbapenemase-mediated resistance and resistance due to porin loss combined with ESBL/AmpC production?

A4: A combination of phenotypic and genotypic tests can be used:

- **Phenotypic Carbapenemase Assays:** The Modified Hodge Test (MHT) or Carba NP test can indicate carbapenemase activity.[\[11\]](#)[\[12\]](#) However, the MHT can sometimes yield false-positive results with isolates that overproduce AmpC β -lactamases.[\[13\]](#) The Carba NP test is generally more specific.[\[12\]](#)
- **Inhibitor-Based Tests:** Using β -lactamase inhibitors can help differentiate between enzyme classes. For example, EDTA inhibits metallo- β -lactamases (MBLs), while boronic acid derivatives can inhibit KPC-type carbapenemases.[\[14\]](#)[\[15\]](#)
- **Molecular Testing:** PCR or whole-genome sequencing can definitively identify the presence of carbapenemase genes.
- **Outer Membrane Protein Analysis:** SDS-PAGE of outer membrane proteins can reveal the absence or reduced expression of key porins.[\[4\]](#)

Troubleshooting Guides

Issue 1: Unexpectedly High Ertapenem MICs in ESBL/AmpC-producing Isolates

Possible Cause	Troubleshooting Step
Porin Loss	Analyze the outer membrane protein profile using SDS-PAGE to check for the absence of OmpC/OmpF (in <i>E. coli</i>) or OmpK35/OmpK36 (in <i>K. pneumoniae</i>). Sequence the corresponding genes to identify mutations.
Efflux Pump Overexpression	Perform quantitative PCR (qPCR) to measure the expression levels of known efflux pump genes (e.g., <i>acrA</i> , <i>acrB</i> , <i>tolC</i>).
Presence of an Undetected Carbapenemase	Use a sensitive carbapenemase detection method like the Carba NP test or PCR for common carbapenemase genes (e.g., <i>blaKPC</i> , <i>blaNDM</i> , <i>blaVIM</i> , <i>blaIMP</i> , <i>blaOXA-48</i>).

Issue 2: Difficulty in Detecting Low-Level Ertapenem Resistance

Possible Cause	Troubleshooting Step
Weak Carbapenemase Activity (e.g., OXA-48)	Use a hydrolysis-based method like MALDI-TOF MS or a sensitive chromogenic agar medium. Be aware that some assays may require modifications (e.g., addition of bicarbonate for OXA-48 detection) to improve sensitivity. [14]
Subtle Changes in Porin Expression	Quantitative analysis of porin gene expression by qPCR may be more sensitive than SDS-PAGE for detecting modest reductions in expression.
Inappropriate Testing Method	Confirm results with a reference method such as broth microdilution. Ensure the correct inoculum size is used.

Issue 3: Inconsistent Results in Carbapenemase Hydrolysis Assays

Possible Cause	Troubleshooting Step
Enzyme Inhibition	Ensure that the bacterial growth medium does not contain substances that could inhibit carbapenemase activity.
Low Enzyme Expression	Induce β -lactamase expression by growing the isolate in the presence of a sub-inhibitory concentration of a β -lactam antibiotic.
Assay Sensitivity	For enzymes with weak activity, increase the incubation time of the assay or use a more sensitive detection method like LC-MS/MS.

Data Presentation

Table 1: Ertapenem MICs for Enterobacteriaceae with Different Resistance Mechanisms

Bacterial Species	Resistance Mechanism(s)	Ertapenem MIC Range (µg/mL)	Reference
E. coli	ESBL production + OmpR mutation (porin loss)	0.75 - 1.5	[6]
E. coli	OmpC deletion	≥32	[4]
K. pneumoniae	ESBL (CTX-M, SHV) + OmpK36 loss	12 - >32	[7]
Enterobacteriaceae	AmpC hyperproduction	0.015 - 0.5	[2]
Enterobacteriaceae	KPC-producing	8 - >128	[10]
Enterobacteriaceae	NDM-producing	16 - >128	[10]
Enterobacteriaceae	OXA-48-like producing	0.12 - >4	[9]

Table 2: Kinetic Parameters of Selected β-Lactamases against Ertapenem and Other Carbapenems

Enzyme	Substrate	K _m (µM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (µM ⁻¹ s ⁻¹)	Reference
KPC-2	Imipenem	250	40	0.16	[16]
KPC-2	Meropenem	260	36	0.14	[16]
AmpC (chromosomal)	Imipenem	-	2 x 10 ⁻⁴ - 3 x 10 ⁻²	-	[17]

Note: Kinetic data for ertapenem with many specific β-lactamases is not readily available in a consolidated format. The data presented are for other carbapenems to provide a general

comparison.

Experimental Protocols

Protocol 1: Determination of Ertapenem MIC by Broth Microdilution

This protocol is based on CLSI guidelines.

Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Ertapenem analytical powder
- Bacterial isolate
- Sterile saline or PBS
- 0.5 McFarland standard
- Spectrophotometer
- Incubator (35°C)

Procedure:

- **Prepare Ertapenem Stock Solution:** Prepare a stock solution of ertapenem in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL. Filter-sterilize the solution.
- **Prepare Ertapenem Dilutions:** In a 96-well plate, perform serial two-fold dilutions of the ertapenem stock solution in CAMHB to achieve final concentrations typically ranging from 64 µg/mL to 0.03 µg/mL.
- **Prepare Bacterial Inoculum:**

- From a fresh agar plate, pick several colonies of the test organism and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5×10^5 CFU/mL.
- Inoculate Microtiter Plate: Add 50 μ L of the bacterial inoculum to each well of the microtiter plate containing 50 μ L of the ertapenem dilutions. This will result in a final volume of 100 μ L per well.
- Controls:
 - Growth Control: A well containing only CAMHB and the bacterial inoculum.
 - Sterility Control: A well containing only CAMHB.
- Incubation: Incubate the plate at 35°C for 16-20 hours.
- Reading the MIC: The MIC is the lowest concentration of ertapenem that completely inhibits visible growth of the organism.

Protocol 2: Analysis of Outer Membrane Proteins (OMPs) by SDS-PAGE

This protocol is adapted from established methods for bacterial OMP extraction.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Materials:

- Bacterial culture
- Lysis buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, 100 mM NaCl, 0.5% Triton X-100, pH 8.5-9.0)
- Lysozyme and protease inhibitors

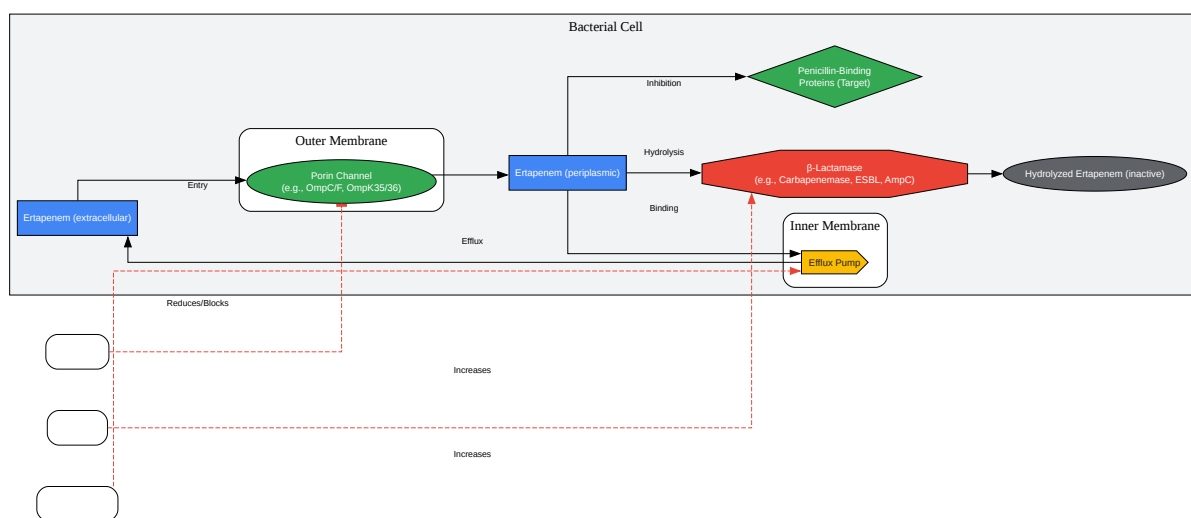
- Sonicator or French press
- Ultracentrifuge
- SDS-PAGE gels, running buffer, and loading dye
- Coomassie blue stain or other protein stain

Procedure:

- Cell Lysis:
 - Harvest bacterial cells from an overnight culture by centrifugation.
 - Resuspend the cell pellet in lysis buffer containing lysozyme and protease inhibitors.
 - Disrupt the cells by sonication on ice or by passing them through a French press.
- Isolation of Total Membranes:
 - Centrifuge the cell lysate at a low speed to remove unbroken cells and debris.
 - Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the total membranes.
- Selective Solubilization of Inner Membrane:
 - Resuspend the membrane pellet in a buffer containing a detergent that selectively solubilizes the inner membrane, such as 2% Sarkosyl.
 - Incubate at room temperature for 30 minutes.
- Isolation of Outer Membranes:
 - Centrifuge the suspension at high speed to pellet the insoluble outer membranes.
 - Wash the pellet with buffer to remove residual detergent.
- SDS-PAGE:

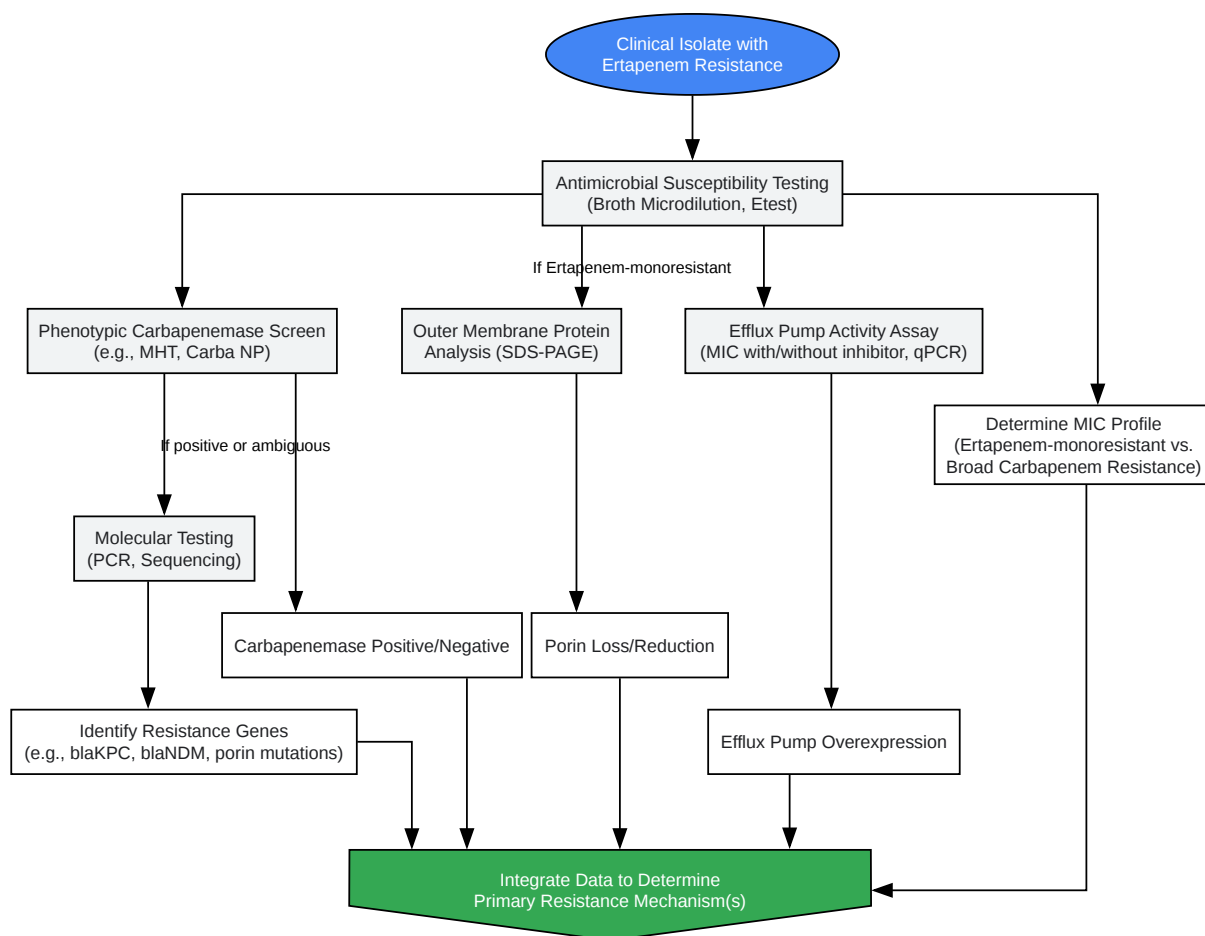
- Resuspend the final OMP pellet in a small volume of water or buffer.
- Determine the protein concentration using a suitable assay (e.g., BCA assay).
- Mix an appropriate amount of the OMP sample with SDS-PAGE loading dye, heat at 95-100°C for 5-10 minutes, and load onto an SDS-PAGE gel.
- Run the gel according to standard procedures.
- Stain the gel with Coomassie blue to visualize the protein bands. The absence or significant reduction in the intensity of bands corresponding to the molecular weights of expected porins (e.g., ~35-40 kDa) indicates porin loss.

Visualizations



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Caption: Overview of Ertapenem Action and Resistance Mechanisms.



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Caption: Workflow for Investigating Ertapenem Resistance.

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